molecular formula C23H25NO2 B4021135 N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-naphthamide

N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-naphthamide

Cat. No. B4021135
M. Wt: 347.4 g/mol
InChI Key: OPJCCLLHXSAUIU-UHFFFAOYSA-N
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Description

N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-naphthamide is a chemical compound with potential applications in materials science and organic synthesis. The molecule's structure incorporates a naphthamide backbone, which is modified with isopropylphenoxy and methylethyl groups. This configuration suggests a compound with specific physical and chemical properties, useful in the development of new materials or as a reagent in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-naphthamide often involves high-temperature solution polycondensation reactions. For example, new polyarylates with naphthyl-containing backbones similar to our compound of interest have been synthesized through polycondensation, showing amorphous characteristics and solubility in common organic solvents (Liou & Chern, 1999).

Molecular Structure Analysis

The molecular structure of closely related naphthamide derivatives, such as N,N-diisopropyl-1-naphthamide, has been characterized by crystallography, revealing that the amide group plane is approximately perpendicular to the naphthalene unit. This suggests significant steric hindrance and specific intermolecular interactions that could influence the physical and chemical behavior of N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-naphthamide (Bond, Clayden, & Wheatley, 2001).

Chemical Reactions and Properties

Compounds with a naphthamide structure engage in various chemical reactions, including oxidative coupling and cyclization. These reactions are crucial for further modifying the molecular structure or integrating the compound into more complex molecular architectures (Saitoh, Yoshida, & Ichikawa, 2006).

Scientific Research Applications

Environmental Remediation and Degradation

Biochar/Iron Oxide Composite for Degradation of Naphthenic Acids

Naphthenic acids are persistent environmental pollutants, particularly in oil sands process water. A study demonstrated the efficacy of a sludge-based biochar/iron oxide composite as a peroxymonosulfate catalyst for the degradation of model naphthenic acid compounds, highlighting a potential application in environmental remediation efforts (Song et al., 2022).

Medical Imaging

Neurofibrillary Tangles and Beta-Amyloid Plaques in Alzheimer's Disease

A study utilized a hydrophobic radiofluorinated derivative of naphthalene for positron emission tomography imaging to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This application is crucial for diagnostic assessments and monitoring treatment responses (Shoghi-Jadid et al., 2002).

Materials Science

Lanthanide(III) Coordination Polymers

Research into lanthanide(III) coordination polymers with 1,4-naphthalenedicarboxylate explores their potential in creating materials with unique properties, such as photoluminescence, which could have applications in advanced electronics or as sensors (Zheng et al., 2005).

Chemical Synthesis

Synthesis and Application of Naphthalene Diimides

Naphthalene diimides (NDIs) have seen extensive development for their applications in supramolecular chemistry, sensors, host-guest complexes, and even in catalysis and medicinal applications. This research showcases the versatility of naphthalene derivatives in various scientific fields (Kobaisi et al., 2016).

properties

IUPAC Name

N-[1-(4-propan-2-ylphenoxy)propan-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-16(2)18-10-12-22(13-11-18)26-15-17(3)24-23(25)21-9-8-19-6-4-5-7-20(19)14-21/h4-14,16-17H,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJCCLLHXSAUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-propan-2-ylphenoxy)propan-2-yl]naphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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